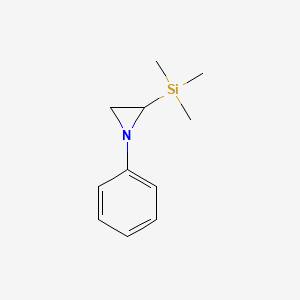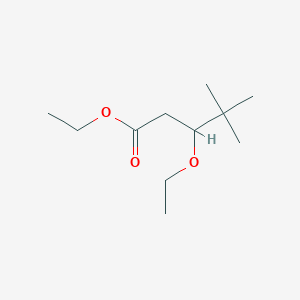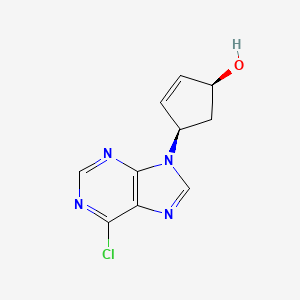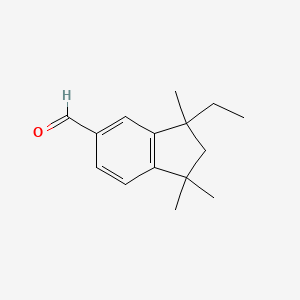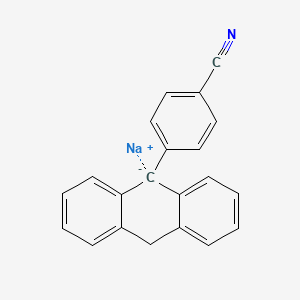![molecular formula C35H34N2 B14277561 N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) CAS No. 123657-36-3](/img/structure/B14277561.png)
N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) is an organic compound characterized by its complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-phenylpropane-1,1-diyl and 4-methylaniline.
Coupling Reaction: The key step involves a coupling reaction between 3-phenylpropane-1,1-diyl and 4-methylaniline under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction, ensuring consistent temperature and pressure conditions.
Automation: Automated systems for mixing and monitoring the reaction parameters to ensure high yield and purity.
Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, to verify the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Quinones, oxidized aromatic derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between aromatic compounds and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The aromatic structure is conducive to interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity. It is also employed in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism by which N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings facilitate binding to these targets, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(4-methylaniline)benzidine
- N,N’-Bis(4-methylaniline)diphenylmethane
- N,N’-Bis(4-methylaniline)diphenylethane
Uniqueness
N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in applications requiring robust performance under various conditions.
This detailed overview should provide a comprehensive understanding of N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline), its preparation, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
123657-36-3 |
|---|---|
Molekularformel |
C35H34N2 |
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
4-methyl-N-[4-[1-[4-(4-methylanilino)phenyl]-3-phenylpropyl]phenyl]aniline |
InChI |
InChI=1S/C35H34N2/c1-26-8-17-31(18-9-26)36-33-21-13-29(14-22-33)35(25-12-28-6-4-3-5-7-28)30-15-23-34(24-16-30)37-32-19-10-27(2)11-20-32/h3-11,13-24,35-37H,12,25H2,1-2H3 |
InChI-Schlüssel |
SZDUYXIWHTXXJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(CCC3=CC=CC=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
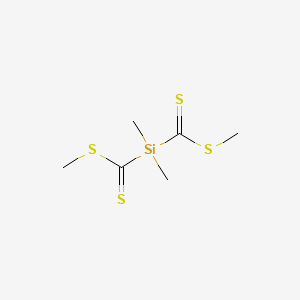
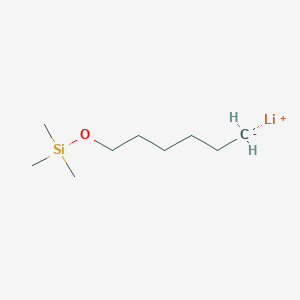
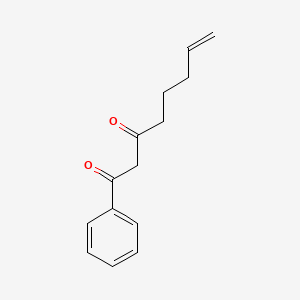
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)

![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
